4-Cyanobenzylzinc bromide 4-Cyanobenzylzinc bromide
Brand Name: Vulcanchem
CAS No.: 135579-87-2
VCID: VC0154234
InChI: InChI=1S/C8H6N.BrH.Zn/c1-7-2-4-8(6-9)5-3-7;;/h2-5H,1H2;1H;/q-1;;+2/p-1
SMILES: [CH2-]C1=CC=C(C=C1)C#N.[Zn+]Br
Molecular Formula: C8H6BrNZn
Molecular Weight: 261.43

4-Cyanobenzylzinc bromide

CAS No.: 135579-87-2

Cat. No.: VC0154234

Molecular Formula: C8H6BrNZn

Molecular Weight: 261.43

* For research use only. Not for human or veterinary use.

4-Cyanobenzylzinc bromide - 135579-87-2

Specification

CAS No. 135579-87-2
Molecular Formula C8H6BrNZn
Molecular Weight 261.43
IUPAC Name bromozinc(1+);4-methanidylbenzonitrile
Standard InChI InChI=1S/C8H6N.BrH.Zn/c1-7-2-4-8(6-9)5-3-7;;/h2-5H,1H2;1H;/q-1;;+2/p-1
SMILES [CH2-]C1=CC=C(C=C1)C#N.[Zn+]Br

Introduction

Structural and Chemical Properties

Molecular Identification and Basic Properties

4-Cyanobenzylzinc bromide (CAS: 135579-87-2) is characterized by the molecular formula C8H6BrNZn with a molecular weight of 261.43 g/mol . The compound features a benzyl group with a cyano (-CN) substituent at the para position, attached to a zinc atom that is also bonded to a bromide ion. This structure confers specific reactivity patterns that are valuable in organic synthesis.

Physical Properties

The physical properties of 4-Cyanobenzylzinc bromide are critical for handling and storage considerations. The compound exhibits a density of approximately 0.956 g/mL at 25°C and has a remarkably low flash point of 1°F, indicating its highly flammable nature . Due to its air and moisture sensitivity, which is characteristic of most organozinc compounds, it is typically handled as a solution in tetrahydrofuran (THF) rather than as a neat substance.

Synthesis Methodologies

Conventional Preparation Routes

The synthesis of 4-Cyanobenzylzinc bromide typically involves the reaction of 4-cyanobenzyl halides (usually chloride or bromide) with zinc metal in the presence of appropriate activators. The reaction generally proceeds via oxidative addition of the zinc metal into the carbon-halogen bond of the benzyl halide, forming the organozinc species.

Optimized Reaction Conditions

The formation of 4-Cyanobenzylzinc bromide requires carefully controlled conditions to ensure high yield and purity. The reaction is typically conducted under anhydrous conditions in THF, which serves both as a solvent and as a ligand that stabilizes the organozinc species. The presence of the electron-withdrawing cyano group at the para position influences the reactivity of the benzyl halide precursor, potentially requiring modifications to standard organozinc preparation protocols.

Purification and Characterization

Due to the sensitivity of organozinc compounds to air and moisture, purification of 4-Cyanobenzylzinc bromide typically involves techniques performed under inert atmosphere. Characterization methods include NMR spectroscopy, which can confirm the formation of the organozinc species by showing characteristic shifts in the benzyl proton signals compared to the precursor halide.

Applications in Organic Synthesis

Cross-Coupling Reactions

4-Cyanobenzylzinc bromide finds extensive application in palladium-catalyzed cross-coupling reactions, particularly Negishi coupling. The presence of the cyano group provides an additional functional handle that can be transformed into various other functional groups in subsequent steps, enhancing the synthetic utility of the products obtained from these couplings.

Functionalization Reactions

Reactivity and Mechanism

Mechanistic Considerations

The reactivity of 4-Cyanobenzylzinc bromide in cross-coupling reactions follows typical organometallic pathways. In Negishi coupling, for example, the process involves transmetalation of the organozinc species to a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. The electron-withdrawing nature of the cyano group influences the electronic properties of the benzyl moiety, potentially affecting the rate of transmetalation.

Factors Influencing Reactivity

Several factors influence the reactivity of 4-Cyanobenzylzinc bromide, including the choice of catalyst, ligands, and reaction conditions. The presence of the cyano substituent can affect coordination properties and reactivity patterns. Understanding these factors is essential for optimizing reactions involving this organozinc reagent.

Selectivity Patterns

In reactions with electrophiles, 4-Cyanobenzylzinc bromide typically exhibits high selectivity for carbon-carbon bond formation at the benzylic position. This selectivity can be modulated by the choice of catalysts and ligands, allowing for precise control over the outcome of the reaction.

Comparative Analysis with Related Compounds

Structural Analogues and Their Properties

4-Cyanobenzylzinc bromide shares structural similarities with other organozinc compounds but has distinct properties due to the presence of the cyano group. A comparison with related compounds provides insight into structure-reactivity relationships within this class of reagents.

Table 1: Comparison of 4-Cyanobenzylzinc bromide with Related Organozinc Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Features
4-Cyanobenzylzinc bromide135579-87-2C8H6BrNZn261.43Para-cyano substitution; used in cross-coupling reactions
3-Cyanobenzylzinc bromide117269-72-4C8H6BrNZn261.43Meta-cyano substitution; different regioselectivity in reactions
4-Cyanophenylzinc bromide131379-14-1C7H4BrNZn247.4Lacks methylene bridge; direct zinc-aryl bond
4-Chlorophenylzinc bromide150766-93-1C6H4BrClZn256.84Contains chloro instead of cyano group; different electronic properties

Reactivity Differences

The electronic properties of the cyano group in 4-Cyanobenzylzinc bromide significantly influence its reactivity compared to other organozinc reagents. The electron-withdrawing nature of the cyano group affects the nucleophilicity of the organozinc species, potentially leading to different reactivity patterns in various transformations.

Synthetic Applications Comparison

The synthetic utility of 4-Cyanobenzylzinc bromide differs from related compounds due to the presence of the cyano functionality, which can serve as a versatile handle for further transformations. This unique feature makes it particularly valuable in the synthesis of complex molecules requiring specific functional group patterns.

Recent Research Developments

Advances in Synthetic Applications

Recent research has explored expanded applications of 4-Cyanobenzylzinc bromide in organic synthesis, particularly in the development of novel methodologies for carbon-carbon bond formation. These advances continue to enhance the utility of this reagent in the synthesis of complex organic molecules.

Catalyst and Condition Optimization

Ongoing research focuses on optimizing reaction conditions and catalyst systems for transformations involving 4-Cyanobenzylzinc bromide. These efforts aim to improve yields, selectivity, and functional group tolerance, further expanding the synthetic potential of this organozinc reagent.

Future Research Directions

Future research opportunities with 4-Cyanobenzylzinc bromide include exploring its application in flow chemistry, developing more sustainable synthetic protocols, and investigating new transformation pathways that exploit the unique reactivity patterns of this organozinc species.

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